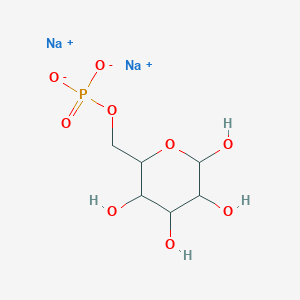

Disodium D-mannose 6-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium D-mannose 6-phosphate is a useful research compound. Its molecular formula is C6H13Na2O10P and its molecular weight is 322.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .

Mode of Action

this compound interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .

Biochemical Pathways

The conversion of this compound to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.

Result of Action

The action of this compound results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .

Action Environment

The action of this compound is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .

Analyse Biochimique

Biochemical Properties

Disodium D-mannose 6-phosphate interacts with various enzymes, proteins, and other biomolecules. It is converted to fructose 6-phosphate by mannose phosphate isomerase . This conversion is a key step in the glycolysis metabolic pathway, which is essential for energy production in cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway . This property makes it a potential candidate for drug delivery during cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes . This process is crucial for the proper functioning of lysosomes, which are involved in the breakdown and recycling of various biomolecules in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the release of cargo from vesicles composed of mannose-6-phosphate lipid can be temporally controlled due to the enzyme-responsive morphology change of the lipid assembly .

Metabolic Pathways

This compound is involved in the glycolysis metabolic pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is a crucial step in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. It is known to enhance the cellular internalization of proteins via the cation-independent mannose 6-phosphate receptor (M6PR) pathway .

Subcellular Localization

The subcellular localization of this compound is predominantly in the lysosomes . It serves as a key targeting signal for acid hydrolase precursor proteins that are transported to these organelles .

Activité Biologique

Disodium D-mannose 6-phosphate (D-M6P) is a phosphorylated sugar that plays significant roles in various biological processes, particularly in cellular signaling and enzyme targeting. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

Overview of this compound

D-M6P is a derivative of mannose, a hexose sugar, with a phosphate group attached at the sixth carbon. It is involved in several metabolic pathways, particularly in glycoprotein synthesis and lysosomal enzyme targeting. The compound is recognized for its ability to interact with mannose 6-phosphate receptors (M6PR), which facilitate the internalization of lysosomal enzymes into cells.

- Receptor Interaction : D-M6P binds to M6PRs, which are crucial for the delivery of lysosomal enzymes. This interaction enhances the uptake of therapeutic proteins and enzymes, improving their efficacy in treating lysosomal storage diseases and other conditions .

- Cell Signaling : Research indicates that D-M6P can act as a second messenger in cellular signaling pathways, particularly under stress conditions. It has been shown to regulate the degradation of lipid-linked oligosaccharides during viral infections, suggesting a role in immune responses .

- Therapeutic Applications : The engineering of therapeutic antibodies with D-M6P analogues has shown promise in enhancing their efficacy against autoimmune diseases and cancers by improving cellular uptake and antigen degradation .

Enzyme Targeting and Therapeutic Efficacy

A study demonstrated that the conjugation of D-M6P to monoclonal antibodies significantly increased their uptake through M6PRs, resulting in enhanced therapeutic effects against soluble antigens like TNF-α and VEGF. The modified antibodies showed 2.6 to 5.7 times greater internalization compared to their unconjugated counterparts .

Anti-Aging Properties

Another investigation identified a complex involving D-M6P that exhibited anti-aging effects on skin by reorganizing collagen networks and improving biomechanical properties. Clinical studies indicated a reduction in visible signs of aging, such as wrinkles, correlating with the application of this complex .

Case Studies

Applications De Recherche Scientifique

Targeting Lysosomal Enzymes

One of the primary applications of M6P is in the targeting of lysosomal enzymes to enhance their therapeutic efficacy. M6P acts as a recognition marker for the uptake of lysosomal enzymes by fibroblasts, facilitating their internalization through specific receptors such as the cation-independent mannose 6-phosphate receptor (M6PR) .

Case Study: Engineered Antibodies

Recent studies have demonstrated that engineering therapeutic antibodies with M6P analogues can significantly improve their cellular uptake and efficacy. For instance, antibodies such as infliximab and bevacizumab were modified with M6P derivatives, resulting in increased internalization and enhanced therapeutic effects against tumor necrosis factor α (TNF-α) and vascular endothelial growth factor (VEGF) . This approach has potential implications for treating autoimmune diseases and cancer.

Anti-Aging Treatments

Mannose 6-phosphate complexes have been identified as effective agents in anti-aging therapies by reorganizing collagen networks in the dermis. Clinical studies have shown that these complexes can reduce visible signs of aging, such as wrinkles, by improving skin biomechanical properties .

Clinical Findings:

- A study reported a marked reduction in the depth of neck wrinkles and crow's feet after treatment with M6P complexes.

- The mechanism involves protecting dermal proteins from oxidation and degradation, thus enhancing skin structure .

Metabolic Pathways

M6P is involved in various metabolic pathways, acting as a crucial metabolite in glycoconjugate synthesis. It plays a dual role in cellular metabolism, influencing both enzyme activity and cellular signaling pathways .

Synthesis Innovations

Innovative methods for synthesizing M6P have been developed, utilizing polyphosphate-dependent kinase reactions. These advancements allow for high conversion rates and efficient large-scale production of M6P, which is essential for research and therapeutic applications .

Data Summary

Propriétés

Numéro CAS |

33068-18-7 |

|---|---|

Formule moléculaire |

C6H13Na2O10P |

Poids moléculaire |

322.11 g/mol |

Nom IUPAC |

disodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate;hydrate |

InChI |

InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |

Clé InChI |

AKHAALUPXATQSW-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |

SMILES canonique |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |

Description physique |

White powder; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.